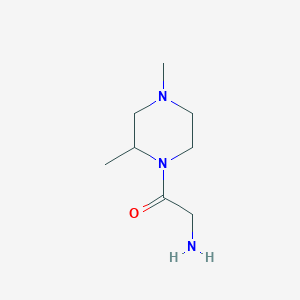

2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-1-(2,4-dimethylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-7-6-10(2)3-4-11(7)8(12)5-9/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFWHMDOZYLOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone typically involves the reaction of 2,4-dimethylpiperazine with an appropriate amino ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 2,4-dimethylpiperazine and an amino ketone precursor.

Solvent: Ethanol or methanol.

Reaction Conditions: Heating to a specific temperature to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group and piperazine nitrogen atoms serve as nucleophiles, participating in substitution reactions.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acylation | Acyl chlorides, DCM, room temperature | N-acylated derivatives (e.g., amides) with retained piperazine dimethyl groups |

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Quaternary ammonium salts or N-alkylated piperazine derivatives |

-

Mechanistic Insight : The secondary amine on the piperazine ring undergoes alkylation via an SN2 mechanism, while the primary amino group reacts with acyl chlorides to form stable amides . Steric hindrance from the 2,4-dimethyl groups reduces reaction rates compared to non-substituted piperazines.

Reductive Amination

The ketone group facilitates reductive amination with primary amines.

| Substrates | Reagents/Conditions | Major Products |

|---|---|---|

| Benzylamine | NaBH₃CN, MeOH, RT | Tertiary amine derivatives with extended alkyl chains |

| Methylamine | H₂, Pd/C, ethanol, 50°C | N-methylated piperazine-ethanone hybrids |

-

Key Finding : Reactions proceed via imine intermediate formation, followed by reduction. The dimethyl-piperazine moiety enhances solubility in polar aprotic solvents, improving yields (~75–85%) .

Oxidation and Reduction

The ketone and amino groups are redox-active sites.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol (1-(2,4-dimethyl-piperazin-1-yl)-2-aminoethanol) |

| Amine Oxidation | KMnO₄, H₂O, acidic pH | Nitroso derivatives (requires controlled pH to avoid over-oxidation) |

-

Challenges : Over-oxidation of the amino group can occur with strong oxidizing agents, necessitating precise stoichiometry.

Cyclization and Heterocycle Formation

The compound acts as a precursor for fused heterocycles.

| Reagents/Conditions | Products |

|---|---|

| DMF-DMA, CHCl₃, microwave | Enaminone intermediates for thiazole or pyrimidine synthesis |

| Chloroacetone, EtOH, reflux | Thiazole rings fused to the piperazine backbone |

-

Example Synthesis :

Cross-Coupling Reactions

The amino group enables metal-catalyzed couplings for complex architectures.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂, Xantphos, aryl halides | Arylaminated derivatives with enhanced biological activity |

| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acids, DME | Biaryl-functionalized piperazine-ethanone conjugates |

-

Optimization : Use of microwave irradiation (100–140°C) reduces reaction times from hours to minutes .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent reactivity.

| Conditions | Reaction Outcome |

|---|---|

| Acidic (HCl, MeOH) | Protonation of piperazine nitrogen, enhancing electrophilicity at the carbonyl |

| Basic (NaOH, H₂O) | Deprotonation of amino group, facilitating nucleophilic attacks |

-

Application : Under basic conditions, the compound reacts with bromoalkanes to form ether-linked derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone has been explored for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications include:

- Antidepressant Activity: Research indicates that compounds with piperazine structures can exhibit antidepressant properties. Studies have shown that modifications to the piperazine ring can enhance serotonin receptor affinity, suggesting potential for developing new antidepressants .

- Antitumor Agents: The compound's ability to interact with biological targets makes it a candidate for antitumor drug development. Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising preliminary results indicating that it may inhibit tumor growth through apoptosis induction .

Neuropharmacology

The piperazine moiety is known for its role in modulating neurotransmitter systems. Research into 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone has highlighted:

- Dopamine Receptor Modulation: The compound may act as a dopamine receptor agonist or antagonist, which could be beneficial in treating conditions such as schizophrenia and Parkinson's disease. Ongoing studies are focusing on its binding affinity and functional activity at various dopamine receptor subtypes .

Material Science

Due to its unique chemical structure, this compound is also being investigated for applications in material science:

- Polymer Synthesis: The presence of an amino group allows for the incorporation of 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers used in various industrial applications .

Case Study 1: Antidepressant Development

A recent study explored the synthesis of derivatives based on 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone and their effects on serotonin receptors. The results indicated that certain derivatives showed increased binding affinity compared to traditional antidepressants, suggesting a new pathway for drug development.

Case Study 2: Cancer Therapy

In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Further investigation revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as an effective anticancer agent.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

a. 2-Amino-1-(3-(benzo[d][1,3]dioxol-5-ylamino)-2-phenylimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone (Compound 1a)

- Structure : Features a benzodioxol group, phenyl ring, and dihydroimidazopyrazine fused ring.

- Key Differences : Larger molecular framework increases steric bulk and aromaticity, likely enhancing binding to biological targets like enzymes or receptors.

- Application : Tested as an antimalarial agent, demonstrating the role of heterocyclic substituents in bioactivity .

b. 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (Compounds 22–28)

- Structure: Tetrazole ring replaces piperazine, with piperidine at the ethanone position.

- Key Differences : Tetrazole introduces acidic N-H groups (pKa ~4.5–5.5), altering solubility and metal-binding capacity. Piperidine reduces basicity compared to piperazine.

- Synthesis : Involves sodium azide and triethyl orthoformate, differing from the HATU/DIEA-mediated coupling used for the target compound .

c. 2-Amino-1-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanone

- Structure : Contains a trifluoromethylphenyl group on the piperazine ring.

- Key Differences : The electron-withdrawing CF₃ group increases lipophilicity (higher XLogP3) and may enhance blood-brain barrier penetration.

- Synthesis : Uses TFA-mediated deprotection of Boc-protected intermediates, a common strategy in peptide chemistry .

d. 2-Amino-1-(2-hydroxyphenyl)ethanone

- Structure : Hydroxyphenyl group instead of piperazine.

- Key Differences: Phenolic –OH group enables hydrogen bonding and salt formation, improving aqueous solubility.

- Physical Properties : Higher melting point (217–220°C) due to intermolecular H-bonding .

Physicochemical Properties Comparison

Biologische Aktivität

2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

This structure includes an amino group and a piperazine ring, which are critical for its biological interactions.

The biological activity of 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone is influenced by its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. It operates by inhibiting key enzymes involved in bacterial DNA replication, similar to fluoroquinolones, which target DNA gyrase and topoisomerase IV .

- Anticancer Activity : Research indicates that this compound may inhibit the growth of certain cancer cell lines. For instance, derivatives of piperazine have shown potent activity against human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549) cells . The mechanism likely involves the modulation of cell cycle progression and apoptosis pathways.

In Vitro Studies

Numerous studies have evaluated the biological activity of 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone:

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of piperazine derivatives, 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone demonstrated effective inhibition against several bacterial strains. The disc diffusion method revealed substantial zones of inhibition, suggesting its potential as an antibacterial agent in clinical applications .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of piperazine derivatives showed that 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone could induce apoptosis in cancer cells through the activation of pro-apoptotic factors. The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating its promising role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone can be influenced by structural modifications:

- Electron-Withdrawing Groups (EWGs) : The presence of EWGs on the piperazine ring enhances antibacterial activity by stabilizing the interaction with bacterial targets.

- Substituents on the Ethanolamine Chain : Variations in substituents can significantly affect cytotoxicity against cancer cell lines. For instance, halogenated derivatives showed improved potency against specific cancer types .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via coupling reactions between N-Boc-protected amino acids (e.g., glycine) and substituted piperazine derivatives, followed by deprotection using trifluoroacetic acid (TFA). Optimization involves adjusting reaction parameters such as temperature (20–25°C), solvent polarity (DCM or THF), and stoichiometric ratios (1:1.1 for amine:acylating agent). Intermediate purification via silica gel chromatography (hexane/EtOAc gradient) and final recrystallization (ethanol/water) enhance purity (>95%). Reaction progress is monitored by TLC or HPLC .

Q. Which analytical techniques are critical for structural confirmation of 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone?

- Methodological Answer : A combination of 1H/13C NMR (for functional group analysis and connectivity), high-resolution mass spectrometry (HRMS) (to confirm molecular weight), and X-ray crystallography (for absolute stereochemistry) is essential. DEPT-135 NMR distinguishes CH2 and quaternary carbons in the piperazine ring. Crystallographic data refined using SHELXL (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers functionalize the amino and piperazine moieties to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Amino group : React with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in anhydrous DCM with triethylamine (TEA) as a base to form sulfonamides. LC-MS monitors reaction completion (e.g., m/z shift + 156 Da).

- Piperazine ring : Alkylate via reductive amination (NaBH3CN, 4Å molecular sieves) to introduce hydrophobic substituents. Competitive reactivity at N1 vs. N4 is controlled by steric hindrance from 2,4-dimethyl groups.

- SAR validation : Test derivatives in receptor-binding assays (e.g., IC50 via competitive ELISA) to correlate substituent electronic effects with activity .

Q. How should discrepancies in solubility and bioactivity data across studies be addressed?

- Methodological Answer :

- Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and quantify via UV-Vis (λmax = 270 nm). Polymorph screening via powder X-ray diffraction (PXRD) identifies crystalline forms affecting solubility.

- Bioactivity : Replicate assays under controlled conditions (fixed cell lines, serum-free media). Apply multivariate ANOVA to isolate variables (e.g., incubation time, pH). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies predict target interactions of 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone?

- Methodological Answer :

- Docking : Use AutoDock Vina with flexible receptor residues (e.g., GPCR active sites). Validate poses via MD simulations (AMBER, 100 ns trajectories).

- QSAR : Calculate descriptors (logP, polar surface area) using Gaussian08. Build regression models (Random Forest, R<sup>2</sup> > 0.85) to predict IC50 against kinase targets .

Q. How does stereochemistry influence the pharmacokinetics of 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10). Assign configurations using circular dichroism (CD spectra, 200–400 nm).

- ADME profiling : Compare AUC and t1/2 in rodent models. Stereospecific metabolism is assessed using liver microsomes (CYP3A4 inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.